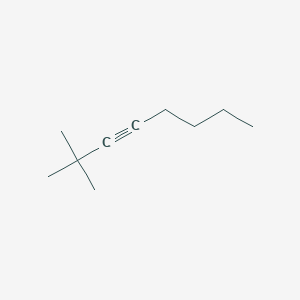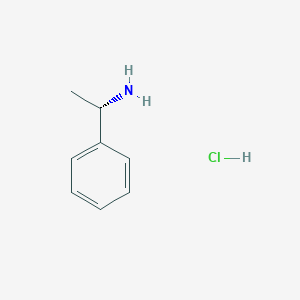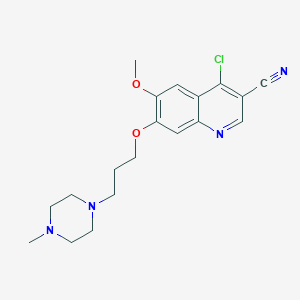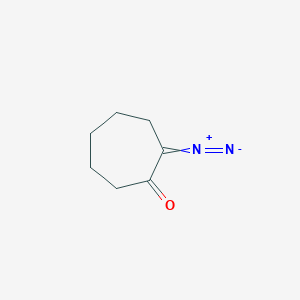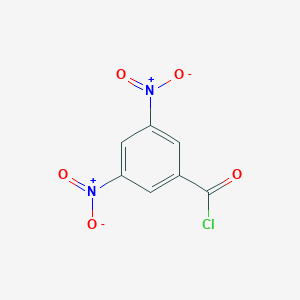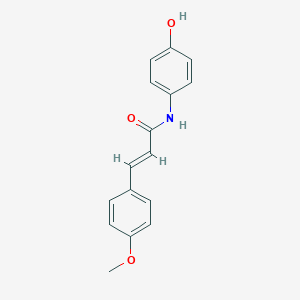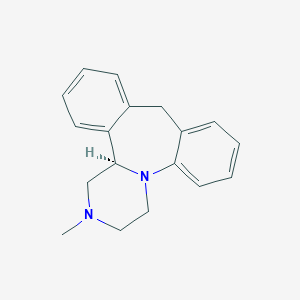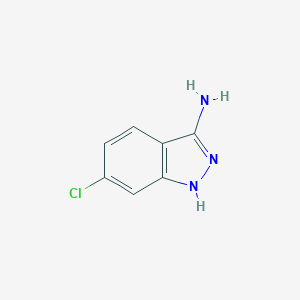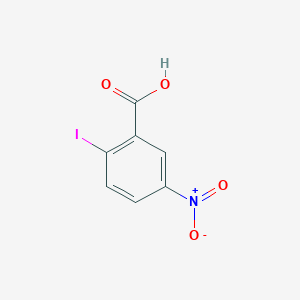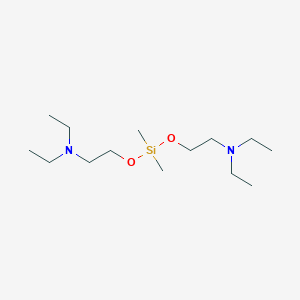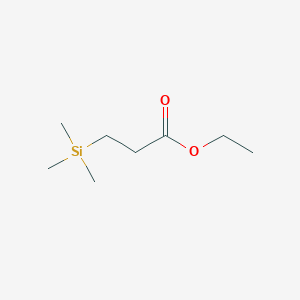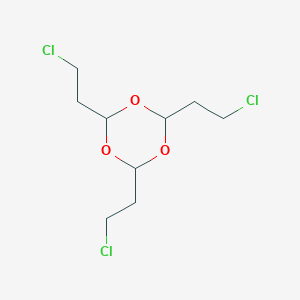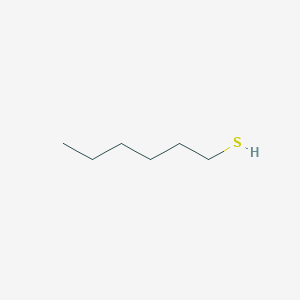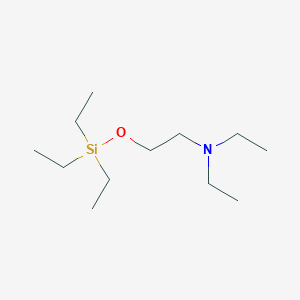
(2-Diethylaminoethoxy)triethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Diethylaminoethoxy)triethylsilane, also known as DEEATS, is an organosilicon compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DEEATS is a colorless liquid that is soluble in most organic solvents and is commonly used as a reagent in organic synthesis.
作用機序
The mechanism of action of (2-Diethylaminoethoxy)triethylsilane is not fully understood, but it is believed to act as a nucleophilic catalyst in many reactions. (2-Diethylaminoethoxy)triethylsilane can also act as a Lewis base, donating electrons to Lewis acids in reactions.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of (2-Diethylaminoethoxy)triethylsilane. However, it has been reported that (2-Diethylaminoethoxy)triethylsilane can cause eye and skin irritation, and may be harmful if ingested or inhaled.
実験室実験の利点と制限
(2-Diethylaminoethoxy)triethylsilane has several advantages in lab experiments, including its ability to act as a versatile reagent in organic synthesis and its compatibility with a wide range of solvents. However, (2-Diethylaminoethoxy)triethylsilane can be difficult to handle due to its toxicity and flammability, and it may require specialized equipment and procedures for safe use.
将来の方向性
There are several potential future directions for research on (2-Diethylaminoethoxy)triethylsilane. One area of interest is the development of new synthetic methods using (2-Diethylaminoethoxy)triethylsilane as a reagent or catalyst. Another potential direction is the investigation of (2-Diethylaminoethoxy)triethylsilane as a crosslinking agent in the production of silicone elastomers with improved properties. Additionally, (2-Diethylaminoethoxy)triethylsilane could be explored as a precursor for the synthesis of functionalized silanes with unique properties and applications.
合成法
(2-Diethylaminoethoxy)triethylsilane can be synthesized through the reaction of triethylsilane with diethylaminoethanol. The reaction is typically carried out under inert conditions, such as nitrogen or argon, with the addition of a catalyst such as titanium tetrachloride. The reaction yields (2-Diethylaminoethoxy)triethylsilane as the main product, along with some side products.
科学的研究の応用
(2-Diethylaminoethoxy)triethylsilane has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a crosslinking agent in the production of silicone elastomers. (2-Diethylaminoethoxy)triethylsilane has also been used as a precursor for the synthesis of functionalized silanes and as a reagent for the modification of surfaces.
特性
CAS番号 |
17146-74-6 |
|---|---|
製品名 |
(2-Diethylaminoethoxy)triethylsilane |
分子式 |
C12H29NOSi |
分子量 |
231.45 g/mol |
IUPAC名 |
N,N-diethyl-2-triethylsilyloxyethanamine |
InChI |
InChI=1S/C12H29NOSi/c1-6-13(7-2)11-12-14-15(8-3,9-4)10-5/h6-12H2,1-5H3 |
InChIキー |
IFTYTUHRYMFXBZ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
正規SMILES |
CCN(CC)CCO[Si](CC)(CC)CC |
その他のCAS番号 |
17146-74-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



